5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and various substituents including chlorine and fluorine atoms
Preparation Methods
The synthesis of 5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiadiazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Substitution Reactions: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as thionyl chloride or fluorinating agents.
Coupling Reactions: The final step involves coupling the benzofuran core with the thiadiazole ring using coupling agents like EDCI or DCC under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. For example, it may inhibit the activity of certain kinases or enzymes, resulting in altered cellular signaling and physiological responses.
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features and functional groups. Similar compounds include:
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor.
4-fluoro-3-chlorophenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
1-ethynyl-4-fluorobenzene: A building block in organic synthesis with applications in materials science.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C18H11ClFN3O2S |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H11ClFN3O2S/c1-9-13-8-11(19)4-7-14(13)25-15(9)17(24)22-18-21-16(23-26-18)10-2-5-12(20)6-3-10/h2-8H,1H3,(H,21,22,23,24) |
InChI Key |
PSRSNNQFQFGFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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